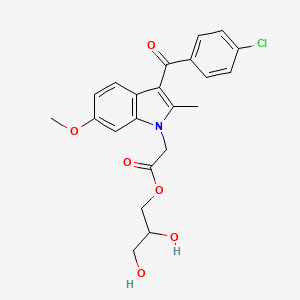![molecular formula C27H27BrNP B14686936 Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide CAS No. 34904-04-6](/img/structure/B14686936.png)
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide is a chemical compound with the molecular formula C27H27BrNP. It is a phosphonium salt, which means it contains a positively charged phosphorus atom. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a method for forming carbon-carbon double bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. In this case, the alkyl halide is [[4-(dimethylamino)phenyl]methyl] bromide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for phosphonium salts generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding phosphine oxide, while oxidation reactions can yield various oxidized phosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide has several scientific research applications:
Chemistry: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and other biological processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and a phosphine oxide byproduct .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the [[4-(dimethylamino)phenyl]methyl] group.
Tetraphenylphosphonium bromide: Contains four phenyl groups attached to the phosphorus atom.
Uniqueness
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide is unique due to the presence of the [[4-(dimethylamino)phenyl]methyl] group, which can impart different electronic and steric properties compared to other phosphonium salts. This can influence its reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
34904-04-6 |
|---|---|
Molekularformel |
C27H27BrNP |
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-28(2)24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,22H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VICYWTQVQKNKTI-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


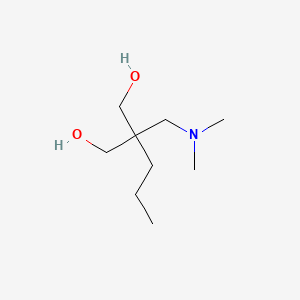
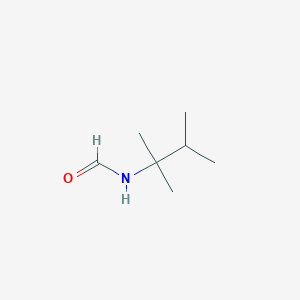
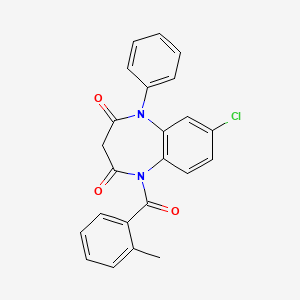
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)


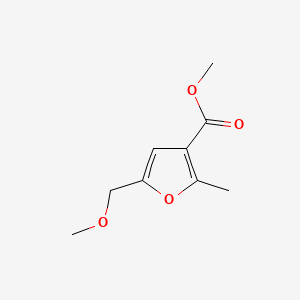

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
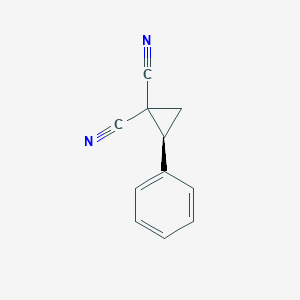
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)


